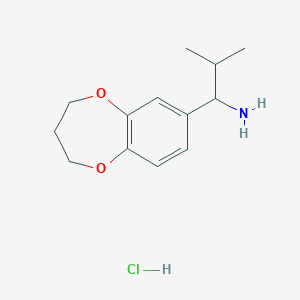
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride, also known as DMBD-HCl, is a synthetic compound that has been studied for its potential applications in scientific research. DMBD-HCl is a derivative of the benzodiazepine family, and its structure is similar to those of other benzodiazepines such as diazepam and alprazolam. DMBD-HCl has been found to possess a range of pharmacological effects, such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.
科学的研究の応用
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been found to possess a range of pharmacological effects, such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride has been used as a tool to study the effects of benzodiazepines on the central nervous system, as well as to study the effects of benzodiazepines on the cardiovascular system. It has also been used to study the effects of benzodiazepines on the immune system, and to study the effects of benzodiazepines on the endocrine system.
作用機序
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride is not fully understood. However, it is believed that 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride acts as a GABA A receptor agonist, which increases the activity of the GABA A receptor. This increases the activity of the inhibitory neurotransmitter GABA, which results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical and Physiological Effects
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride has been found to possess a range of biochemical and physiological effects. It has been found to increase the activity of the inhibitory neurotransmitter GABA, which results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. Additionally, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride has been found to increase the activity of the inhibitory neurotransmitter serotonin, which results in anxiolytic and antidepressant effects.
実験室実験の利点と制限
The main advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride in lab experiments is that it is a synthetic compound, and therefore can be synthesized in the laboratory. Additionally, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride has a relatively low toxicity, making it safe to use in lab experiments. However, one limitation of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride in lab experiments is that it is not as potent as other benzodiazepines, such as diazepam and alprazolam.
将来の方向性
For research on 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride include further study of its pharmacological effects, as well as further study of its mechanism of action. Additionally, further research could be conducted to investigate the potential therapeutic applications of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride, such as the treatment of anxiety, insomnia, and seizures. Additionally, further research could be conducted to investigate the potential side effects of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride, and to develop new methods for synthesizing 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride.
合成法
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride can be synthesized by a variety of methods. One method involves the use of an aqueous solution of anhydrous hydrochloric acid and 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine. The reaction is carried out at a temperature of 0-5°C, and the reaction is complete within 4-6 hours. The product is then isolated and purified by column chromatography.
特性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)13(14)10-4-5-11-12(8-10)16-7-3-6-15-11;/h4-5,8-9,13H,3,6-7,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOGKTLPSRBGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)

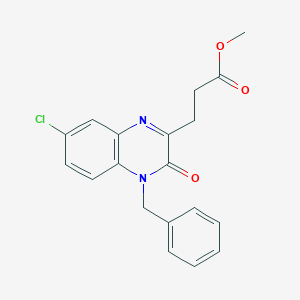

![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)
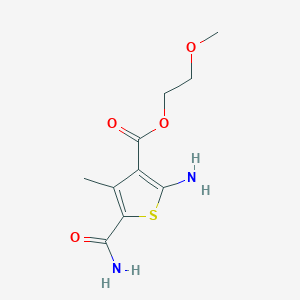
![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)
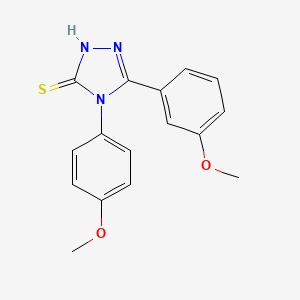
![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)
![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)
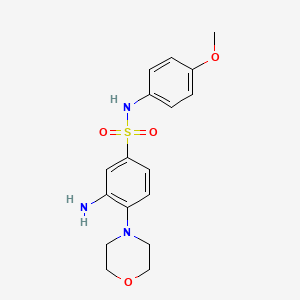
![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)